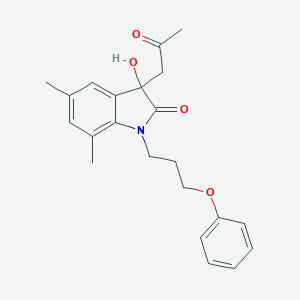
3-Hydroxy-5,7-dimethyl-3-(2-oxopropyl)-1-(3-phenoxypropyl)indolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-5,7-dimethyl-3-(2-oxopropyl)-1-(3-phenoxypropyl)indolin-2-one, also known as L-690,330, is a synthetic compound that belongs to the class of indolinone derivatives. It is a potent and selective inhibitor of cyclic AMP phosphodiesterase type IV (PDE4), which is an enzyme that plays a crucial role in the regulation of intracellular levels of cyclic AMP (cAMP). PDE4 inhibitors have been studied extensively for their therapeutic potential in various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and inflammatory disorders.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Liver Protection
The indole compound 3-Hydroxy-5,7-dimethyl-3-(2-oxopropyl)-1-(3-phenoxypropyl)indolin-2-one, as part of the broader category of indoles including indole-3-carbinol (I3C) and its derivatives, has been studied for its pharmacokinetics and roles in hepatic protection. Indoles are noted for their pleiotropic protective effects on chronic liver injuries, such as viral hepatitis, hepatic steatosis, hepatic cirrhosis, hepatocellular carcinoma, among others. They regulate transcriptional factors and signaling pathways, relieve oxidative stress, inhibit DNA synthesis, and modulate enzymes relevant to viral replication and the metabolism of hepatotoxic substances. Their immunomodulatory function contributes to improving conditions like non-alcoholic steatohepatitis, while also serving as inhibitors of pro-inflammatory cytokines and chemokines to reduce microbial-induced liver injuries. The multifaceted protective mechanisms include anti-fibrosis, anti-tumor, antioxidant, immunomodulatory, detoxification, and anti-inflammatory effects (Si-Qi Wang et al., 2016).
Antioxidant and Anti-inflammatory Effects
Hydroxycinnamic acids and their derivatives, which include compounds structurally similar to 3-Hydroxy-5,7-dimethyl-3-(2-oxopropyl)-1-(3-phenoxypropyl)indolin-2-one, display a range of biological activities beneficial for health. These compounds are known for their antioxidant, anti-collagenase, anti-inflammatory, antimicrobial, and anti-tyrosinase activities. They also offer ultraviolet (UV) protective effects, suggesting potential use as anti-aging and anti-inflammatory agents, preservatives, and hyperpigmentation-correcting ingredients in cosmeceutical applications. Due to their poor stability and easy degradation, microencapsulation techniques are explored for topical applications, enabling sustained release and protection from degradation (Oludemi Taofiq et al., 2017).
Bioactive Properties and Pharmacological Review
Indolylarylsulfones, including compounds like 3-Hydroxy-5,7-dimethyl-3-(2-oxopropyl)-1-(3-phenoxypropyl)indolin-2-one, have been highlighted for their significant bioactive properties, particularly as potent human immunodeficiency virus type 1 non-nucleoside reverse transcriptase inhibitors. The structure-activity relationship (SAR) studies around these compounds have focused on improving their pharmacological profiles, demonstrating their potential as drug candidates for the treatment of AIDS and related infections when used in combination with other antiretroviral agents (Valeria Famiglini & R. Silvestri, 2018).
Eigenschaften
IUPAC Name |
3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)-1-(3-phenoxypropyl)indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-15-12-16(2)20-19(13-15)22(26,14-17(3)24)21(25)23(20)10-7-11-27-18-8-5-4-6-9-18/h4-6,8-9,12-13,26H,7,10-11,14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZZOAGBXVUADO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(C(=O)N2CCCOC3=CC=CC=C3)(CC(=O)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-5,7-dimethyl-3-(2-oxopropyl)-1-(3-phenoxypropyl)indolin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B368416.png)
![N-{[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide](/img/structure/B368417.png)
![N-({1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B368419.png)
![2-furyl-N-methyl-N-{[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl}carboxamide](/img/structure/B368421.png)
![1-Morpholin-4-yl-2-[2-(2-phenoxyethylthio)benzimidazolyl]ethan-1-one](/img/structure/B368422.png)
![2-{2-[2-(2-Methylphenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one](/img/structure/B368427.png)
![2-(2-((2-(2,3-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone](/img/structure/B368431.png)
![1-Methoxy-2-[2-(1-prop-2-ynylbenzimidazol-2-ylthio)ethoxy]benzene](/img/structure/B368432.png)
![2-{2-[2-(2,3-Dimethylphenoxy)ethylthio]benzimidazolyl}acetic acid](/img/structure/B368433.png)
![2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-1-methyl-1H-benzimidazole](/img/structure/B368434.png)
![2-(2-((2-(3,5-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone](/img/structure/B368438.png)
![2-{2-[2-(4-Ethylphenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one](/img/structure/B368439.png)
![2-{2-[2-(4-Chlorophenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one](/img/structure/B368440.png)
![N-cyclopropyl-2-{2-[2-(4-methoxyphenoxy)ethylthio]benzimidazolyl}acetamide](/img/structure/B368442.png)